BenchChemオンラインストアへようこそ!

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidin-5-OL

Medicinal Chemistry DPP-IV Inhibitors Diabetes

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidin-5-OL (CAS 877402-88-5) is a heterocyclic building block belonging to the triazolopyrimidine class, defined by a [1,2,4]triazolo[1,5-f]pyrimidine core with a 2-trifluoromethyl substituent and a 5-hydroxy group. This specific regioisomer has been cited in patent literature as a key intermediate for synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of compounds investigated for type 2 diabetes.

Molecular Formula C6H3F3N4O
Molecular Weight 204.11 g/mol
Cat. No. B15375518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidin-5-OL
Molecular FormulaC6H3F3N4O
Molecular Weight204.11 g/mol
Structural Identifiers
SMILESC1=CNC(=O)N2C1=NC(=N2)C(F)(F)F
InChIInChI=1S/C6H3F3N4O/c7-6(8,9)4-11-3-1-2-10-5(14)13(3)12-4/h1-2H,(H,10,14)
InChIKeyBZFNFSDLZWEYPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidin-5-OL: Chemical Scaffold Overview and Procurement Context


2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidin-5-OL (CAS 877402-88-5) is a heterocyclic building block belonging to the triazolopyrimidine class, defined by a [1,2,4]triazolo[1,5-f]pyrimidine core with a 2-trifluoromethyl substituent and a 5-hydroxy group . This specific regioisomer has been cited in patent literature as a key intermediate for synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of compounds investigated for type 2 diabetes [1]. Its structural features make it a distinct starting material for medicinal chemistry programs compared to other regioisomeric triazolopyrimidine derivatives.

Why Generic Substitution Fails for 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidin-5-OL


Generic substitution with other triazolopyrimidine regioisomers is not straightforward because the [1,5-f] ring fusion pattern dictates a unique vectorial presentation of the 5-hydroxy group relative to the 2-CF3 substituent, which is critical for downstream synthetic transformations . The 5-hydroxy moiety serves as a reactive handle for creating ether or amine linkages, and its spatial orientation in the [1,5-f] system differs from the more common [1,5-a] regioisomers. The compound's specific utility as an intermediate for DPP-IV inhibitors is tied to this precise regiochemistry, making an untested alternative a risk for failed synthetic pathways or off-target pharmacological profiles [1]. The lack of openly available comparative biological data further increases the risk of substitution, as the pharmacokinetic and pharmacodynamic consequences of a regioisomeric switch are unpredictable without experimental validation.

Quantitative Evidence Guide for 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidin-5-OL Differentiation


Structurally Defined Role in DPP-IV Inhibitor Synthesis

The compound 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidin-5-OL is explicitly named and used as a synthetic intermediate in a Merck & Co. patent (WO2006023750) for DPP-IV inhibitors [1]. In contrast, the more common 5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine regioisomer (CAS 40775-91-5) is not cited for this application, indicating a regioisomer-dependent synthetic application. The [1,5-f] scaffold is required to build the target fused triazole pharmacophore described in the patent.

Medicinal Chemistry DPP-IV Inhibitors Diabetes

Physicochemical Profile: CF3-Driven Lipophilicity

The presence of the trifluoromethyl group at the 2-position is a specific structural feature of this scaffold, designed to increase lipophilicity and metabolic stability compared to non-fluorinated analogs. A class-level quantitative comparison from a study on closely related [1,2,4]triazolo[1,5-a]pyrimidine anti-malarials shows that the introduction of a 2-CF3 group led to increased drug activity [1]. While this is a cross-scaffold inference, the chemical logic of the CF3 effect is well-established in medicinal chemistry for improving membrane permeability and reducing oxidative metabolism.

Drug Design Lipophilicity Metabolic Stability

Versatile 5-Hydroxy Handle for Derivatization

The 5-hydroxy group on the pyrimidine ring offers a nucleophilic site for functionalization (e.g., alkylation, acylation, or conversion to a chloride) that is not equally available in all analogs. The direct comparator 5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine has the 5-position blocked with a halogen, requiring different reaction conditions (e.g., Buchwald-Hartwig amination) compared to the OH-analog, which can undergo Mitsunobu or simple etherification chemistry . This makes the 5-OH compound a more flexible and step-economical starting point for introducing diverse side chains via hydroxyl-based chemistry.

Synthetic Chemistry Derivatization Building Blocks

Application Scenarios for 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidin-5-OL in Research


Synthesis of DPP-IV Inhibitors for Diabetes Research

This compound is directly applicable as a starting material in a patented synthetic route for fused triazole DPP-IV inhibitors, as documented by Merck & Co. [1]. Procuring this specific regioisomer is essential for repeating or building upon the experimental protocols described in the patent.

Structure-Activity Relationship (SAR) Studies on Triazolopyrimidine Scaffolds

The compound serves as a core intermediate for systematic SAR exploration of the [1,5-f] scaffold. The 2-CF3 group is a crucial pharmacophore for modulating lipophilicity, and the 5-OH group allows for parallel derivatization to probe the structural requirements of a biological target [2].

Lead Optimization for Antiparasitic Programs

Based on cross-scaffold data showing that a 2-CF3 group significantly enhances anti-Plasmodium activity in the [1,5-a] series [2], this compound can be used as a key building block to synthesize and test novel [1,5-f]-based analogs against malaria and other parasitic diseases, potentially leading to metabolically stable leads.

Quote Request

Request a Quote for 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidin-5-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.